molecular formula C15H12F2N4OS2 B12143882 N-(3,4-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12143882
M. Wt: 366.4 g/mol
InChI Key: ARQSRYBDOIMDJO-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, a thiophene ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with the triazole intermediate.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a nucleophilic substitution reaction.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the triazole moiety.

    Reduction: Reduction reactions could target the difluorophenyl group or the acetamide moiety.

    Substitution: Substitution reactions may occur at the difluorophenyl group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other acetamide derivatives, triazole-containing compounds, and thiophene-based molecules.

Uniqueness

  • The presence of both the triazole and thiophene rings in the same molecule may confer unique chemical and biological properties.
  • The difluorophenyl group may enhance the compound’s stability and reactivity compared to non-fluorinated analogs.

Properties

Molecular Formula

C15H12F2N4OS2

Molecular Weight

366.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H12F2N4OS2/c1-21-14(12-3-2-6-23-12)19-20-15(21)24-8-13(22)18-9-4-5-10(16)11(17)7-9/h2-7H,8H2,1H3,(H,18,22)

InChI Key

ARQSRYBDOIMDJO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CS3

Origin of Product

United States

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